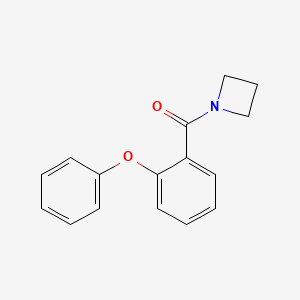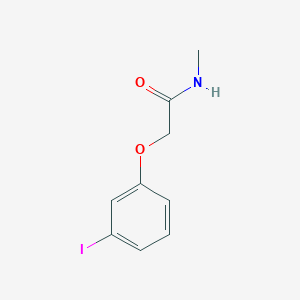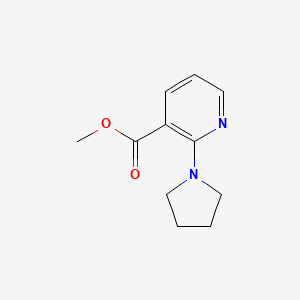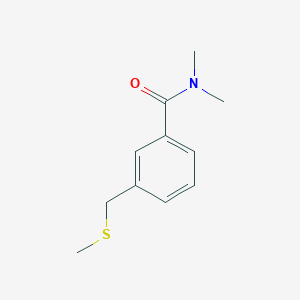
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DI-BOA, is a natural compound found in a variety of plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to a decrease in plant growth and development. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls, leading to a decrease in fungal growth and development. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and development of plants, fungi, and cancer cells. Additionally, it has been shown to protect neurons against oxidative stress. 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is a natural compound found in a variety of plants, which makes it more environmentally friendly than synthetic compounds. However, one limitation of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the development of new antifungal, insecticide, and herbicide compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential use in cancer research.
Synthesis Methods
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through various methods, including chemical synthesis and extraction from plants. One of the most common methods is the chemical synthesis of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one from 2-amino-3-carboxymethylquinoxaline. This method involves several steps, including the formation of an amide bond between the amino group of 2-amino-3-carboxymethylquinoxaline and the carboxylic acid group of indole-2-carboxylic acid, followed by cyclization to form the benzoxazinone ring.
Scientific Research Applications
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications, including as an antifungal, insecticide, and herbicide. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress.
properties
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-9-12(5-6-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJTRXPVWVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)






![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)